4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic compound, also known as A-769662, which has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Wirkmechanismus
4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ-subunit of the AMPK complex, leading to allosteric activation. This activation results in the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. The activation of AMPK also leads to the inhibition of mTOR signaling, which plays a crucial role in cell growth and proliferation.
Biochemical and Physiological Effects:
Activation of AMPK by this compound has been shown to have various biochemical and physiological effects. It improves glucose uptake in cells, leading to improved insulin sensitivity and glucose metabolism. It also enhances fatty acid oxidation and inhibits lipogenesis, leading to decreased lipid accumulation in cells. Additionally, it has been shown to induce apoptosis in cancer cells and has neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a potent and specific activator of AMPK, making it a useful tool for studying the role of AMPK in various biological processes. However, its high potency and specificity can also be a limitation, as it may lead to off-target effects and toxicity in cells. Additionally, the compound is relatively expensive and may not be readily available in some research settings.
Zukünftige Richtungen
There are several future directions for the study of 4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. Further studies are needed to investigate the long-term effects of the compound on glucose and lipid metabolism in vivo. Additionally, the compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease requires further investigation. Furthermore, the development of more potent and selective AMPK activators based on the structure of this compound may lead to the discovery of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves the reaction of 2,2,2-trifluoroethyl isocyanate with cyclohexylmethylamine, followed by the reaction with 4-amino-1H-pyrazole-3-carboxylic acid. The final product is obtained through purification and crystallization processes. This compound is typically synthesized in the laboratory using standard organic chemistry techniques.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders. The compound activates AMPK, which regulates glucose and lipid metabolism, leading to improved insulin sensitivity and glucose uptake in cells. Additionally, it has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Furthermore, it has neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-amino-N-cyclohexyl-N-methyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N4O/c1-19(9-5-3-2-4-6-9)12(21)11-10(17)7-20(18-11)8-13(14,15)16/h7,9H,2-6,8,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFDUORIYCEWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=NN(C=C2N)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.